![molecular formula C21H17ClN4O4S2 B2554009 4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533872-55-8](/img/structure/B2554009.png)
4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic molecule that may have potential biological activity. While the specific papers provided do not directly discuss this compound, they do provide insights into similar sulfonamide derivatives and their synthesis, biological activity, and molecular analysis, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multi-step chemical reactions. For instance, the synthesis of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide was achieved through a high-throughput screening (HTS) approach, which identified it as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5) . Similarly, N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides were synthesized from 3-(4-carboxy)phenylsydnone using a one-pot ring conversion reaction . These methods suggest that the synthesis of the compound may also involve a targeted approach to achieve the desired biological activity.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be complex, and their analysis often requires advanced techniques. For example, quantum mechanical calculations and spectroscopic investigations were used to determine the structural parameters and vibrational frequencies of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide . These techniques, including Density Functional Theory (DFT) and spectroscopic methods like FT-IR and FT-Raman, could be applied to analyze the molecular structure of 4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
Chemical Reactions Analysis
The reactivity of sulfonamide derivatives can be predicted by mapping the molecular electrostatic potential, which identifies sites for electrophilic and nucleophilic attacks . Additionally, the intramolecular contacts and interactions can be interpreted using Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) analysis . These analyses can provide insights into the potential chemical reactions that the compound may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as electric dipole moment, hyperpolarizability, and absorption wavelength, can be computed using quantum chemical calculations . The thermodynamic properties and their temperature dependence are also important aspects that can be analyzed . These properties are crucial for understanding the behavior of the compound under different conditions and can help predict its stability, reactivity, and suitability for potential applications.
Applications De Recherche Scientifique
Synthesis and Biological Applications
Synthesis and Anticancer Properties
Derivatives of 1,3,4-oxadiazole and benzamide have been synthesized and studied for their anticancer properties. For instance, indapamide derivatives demonstrated proapoptotic activity on melanoma cell lines with significant growth inhibition, indicating potential as anticancer agents (Ö. Yılmaz et al., 2015). Similarly, compounds featuring 1,3,4-oxadiazol-2-ylmethyl benzimidazole were evaluated for their in vitro anticancer activity, showing notable effects on breast cancer cell lines (Salahuddin et al., 2014).
Antimicrobial and Antioxidant Activity
Research into 1,3,4-oxadiazole derivatives also extends to antimicrobial and antioxidant activities. A study on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives found that they exhibited good antibacterial and potent antioxidant activities, highlighting their potential in developing new antimicrobial and antioxidant agents (Subbulakshmi N. Karanth et al., 2019).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Some compounds showed promising activity against Bursaphelenchus xylophilus, a significant pest, suggesting the potential for developing new nematicides (Dan Liu et al., 2022).
Mécanisme D'action
Propriétés
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O4S2/c1-26(13-14-5-3-2-4-6-14)32(28,29)16-9-7-15(8-10-16)19(27)23-21-25-24-20(30-21)17-11-12-18(22)31-17/h2-12H,13H2,1H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGAKVMNXWLMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

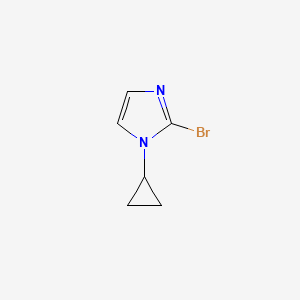


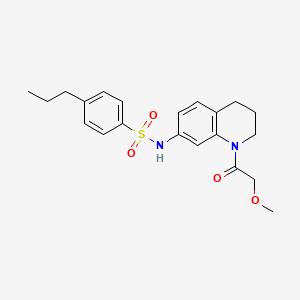
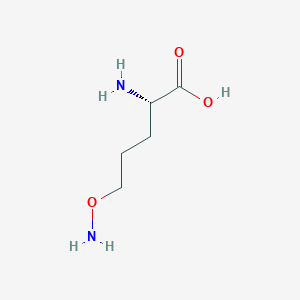
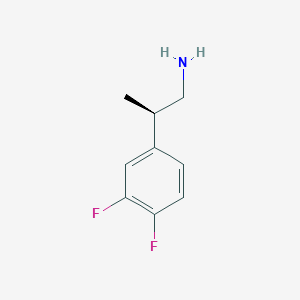
![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2553936.png)
![methyl 1-(2-ethoxy-2-oxoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2553937.png)
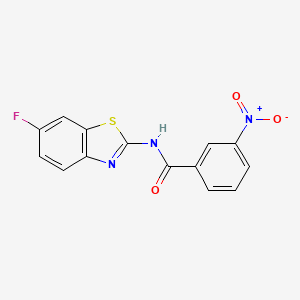
![2-Ethyl-5-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553940.png)
![diethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2553944.png)
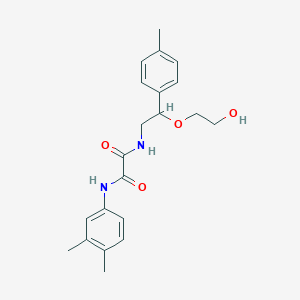
![(2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one](/img/structure/B2553948.png)
